molecular formula C21H22O9 B191953 Isoliquiritin CAS No. 5041-81-6

Isoliquiritin

Cat. No. B191953
CAS RN: 5041-81-6
M. Wt: 418.4 g/mol
InChI Key: YNWXJFQOCHMPCK-FPYGCLRLSA-N
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Description

Isoliquiritin is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 . It is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms . It has a role as an antineoplastic agent and a plant metabolite .


Molecular Structure Analysis

Isoliquiritin has a molecular formula of C21H22O9 . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a trans-chalcone .


Physical And Chemical Properties Analysis

Isoliquiritin has a molecular weight of 418.4 g/mol . It is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 2’ and 4’ and a beta-D-glucopyranosyloxy group at position 4 .

Scientific Research Applications

  • Neuroprotective Effects : Isoliquiritin demonstrated protective effects against corticosterone-induced neurotoxicity in PC12 cells, suggesting potential in treating neurodegenerative diseases. It exerts these effects through antioxidant action, mitochondrial dysfunction regulation, and inhibition of the mitochondrial apoptotic pathway (Zhou et al., 2017).

  • Anticancer Properties : In lung cancer cells, isoliquiritin, along with liquiritin and isoliquirigenin, induced apoptotic cell death, regulated the cell cycle, and modulated key proteins involved in apoptosis. This highlights its potential as a therapeutic agent for lung cancer (Zhou & Ho, 2014).

  • Antidepressant Activity : Isoliquiritin may have antidepressant properties. It was found to suppress NLRP3-mediated pyroptosis, which is linked to the development of depression. The compound's effects seem to be regulated via the miRNA-27a/SYK/NF-κB axis (Li et al., 2021).

  • Effects on Ovarian Antral Follicle Growth and Steroidogenesis : Isoliquiritigenin, a related compound, was found to inhibit antral follicle growth and disrupt steroid production in mouse antral follicles, indicating its potential impact on reproductive health (Mahalingam et al., 2016).

  • Antifungal Activity : Isoliquiritin exhibited significant antifungal activity against Peronophythora litchi Chen, a pathogen affecting litchi plants. This suggests its potential use as a natural alternative to commercial fungicides (Luo et al., 2016).

  • Inhibition of Metastasis : Isoliquiritigenin was found to suppress pulmonary metastasis in a mouse model of renal cell carcinoma, indicating its potential as a metastasis inhibitor (Yamazaki et al., 2002).

  • Antitumor Effects : Various studies have highlighted the antitumor effects of isoliquiritigenin and related compounds, indicating their potential as anti-cancer agents in different cancer types, including gastric and prostate cancer (Qiusheng, 2010).

  • Anti-inflammatory Effects : Isoliquiritigenin isolated from Glycyrrhiza uralensis showed anti-inflammatory effects by inhibiting the expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages (Kim et al., 2008).

  • Potential Treatment for Nonalcoholic Fatty Liver Disease : Administration of isoliquiritigenin was shown to prevent nonalcoholic fatty liver disease through the IQGAP2‐CREB‐SIRT1 axis, suggesting its therapeutic potential for liver diseases (Zhang et al., 2021).

Safety And Hazards

Isoliquiritin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Isoliquiritigenin has been reported to reduce dopaminergic neurodegeneration and psychostimulant-induced toxicity . Future experimental studies on Isoliquiritin’s pharmacological and toxicological properties and adverse effects will be important to confirm its therapeutic efficacy and benefits .

properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXJFQOCHMPCK-LXGDFETPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317746
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoliquiritin

CAS RN

5041-81-6, 7014-39-3
Record name Isoliquiritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoisoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLIQUIRITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,910
Citations
S KOBAYASHI, T MIYAMOTO, I KIMURA… - Biological and …, 1995 - jstage.jst.go.jp
… by isoliquiritin. The combined effect of a mixture of 82 pig/ml glycyrrhizin and 4.2 ag/m] isoliquiritin… The present study indicated that isoliquiritin potently inhibited granuloma angiogenesis …
Number of citations: 145 www.jstage.jst.go.jp
J Luo, Z Li, J Wang, Q Weng, S Chen, M Hu - Molecules, 2016 - mdpi.com
This study investigated the antifungal activity and potential antifungal mechanism(s) of isoliquiritin against P. litchi Chen, one of the main litchi pathogens. The antifungal activity of …
Number of citations: 36 www.mdpi.com
P Kaur, S Kaur, N Kumar, B Singh, S Kumar - Toxicology in Vitro, 2009 - Elsevier
… The spectroscopic data of ‘Rlicca’ fraction revealed it to be isoliquiritin apioside, a chalcone oligoglycoside. This is the first report of isoliquiritin apioside with marked potential to combat …
Number of citations: 83 www.sciencedirect.com
A Kim, JY Ma - Frontiers in Pharmacology, 2018 - frontiersin.org
Several components isolated from Glycyrrhizae radix rhizome (GR), including glycyrrhizin, liquiritin, and liquiritigenin, have been shown to induce cancer cell death and inhibit cancer …
Number of citations: 20 www.frontiersin.org
W Shi, X Cao, Q Liu, Q Zhu, K Liu, T Deng, Q Yu… - Pharmaceuticals, 2022 - mdpi.com
Due to the obstruction and heterogeneity of the blood-brain barrier, the clinical treatment of glioma has been extremely difficult. Isoliquiritigenin (ISL) exhibits antitumor effects, but its low …
Number of citations: 10 www.mdpi.com
Y Zhou, WS Ho - Oncology Reports, 2014 - spandidos-publications.com
… Liquiritin, isoliquiritin and isoliquirigenin are the active … antitumor activity of liquiritin, isoliquiritin and isoliquirigenin on human non-… Liquiritin, isoliquiritin and isoliquirigenin significantly …
Number of citations: 98 www.spandidos-publications.com
Y Zhou, X Li, W Gong, J Tian, X Gao, L Gao, X Zhang… - Food & function, 2017 - pubs.rsc.org
… of isoliquiritin in corticosterone-damaged PC12 cells. The results of this study showed that pretreatment of PC12 cells with isoliquiritin … Our findings indicate that isoliquiritin might exert its …
Number of citations: 49 pubs.rsc.org
Y Li, W Song, Y Tong, X Zhang, J Zhao, X Gao… - Journal of …, 2021 - Springer
… Thus, in the current study, we explored the antidepressant activity of isoliquiritin … isoliquiritin 30 mg/kg and partially by isoliquiritin 10 mg/kg, suggesting that treatment with the isoliquiritin …
Number of citations: 97 link.springer.com
W Wang, X Hu, Z Zhao, P Liu, Y Hu, J Zhou… - Progress in Neuro …, 2008 - Elsevier
… indicated that liquiritin and isoliquiritin had no central nervous … Liquiritin and isoliquiritin also significantly reduced the ratio … In conclusion, liquiritin and isoliquiritin produced significant …
Number of citations: 185 www.sciencedirect.com
Y Liu, X Xu, R Xu, S Zhang - Drug Design, Development and …, 2019 - Taylor & Francis
Background Membranous glomerulonephritis (MGN) is a nephrotic syndrome which shows the symptoms of heavy proteinuria and immune complex deposition in glomerular sub-…
Number of citations: 26 www.tandfonline.com

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